Ledipasvir acetone

説明

特性

IUPAC Name |

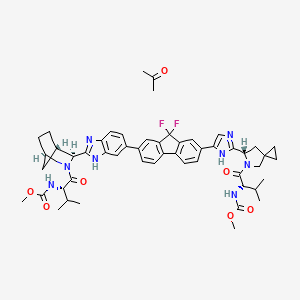

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPWYOHJVGOKNZ-NDANSHMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60F2N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441674-54-9 |

Source

|

| Record name | Ledipasvir acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ledipasvir Acetone for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of ledipasvir acetone solvate, a critical active pharmaceutical ingredient in the treatment of Hepatitis C. The information herein is intended to support laboratory research and development activities by providing key data and standardized experimental protocols.

Physicochemical Properties

This compound is a stable, crystalline form of the potent Hepatitis C Virus (HCV) NS5A inhibitor, ledipasvir. The acetone solvate form offers advantages in purification and handling for laboratory purposes. A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | [1] |

| Molecular Formula | C₅₂H₆₀F₂N₈O₇ | [1][2] |

| Molecular Weight | 947.09 g/mol | [2] |

| Appearance | White or light yellow powder | [3] |

| Melting Point | 130-134℃ | [3] |

Table 2: Solubility and Partition Coefficient of Ledipasvir

| Property | Value | Conditions | Reference |

| pKa | pKa1 = 4.0, pKa2 = 5.0 | ||

| LogP | 9.2026 | Calculated | |

| Solubility in DMSO | Soluble | [2] | |

| Solubility in Ethanol | Soluble | ||

| Aqueous Solubility | Slightly soluble | pH < 2.3 | |

| Aqueous Solubility | Practically insoluble | pH 3 - 7.5 |

Mechanism of Action in the HCV Replication Cycle

Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein.[4] NS5A is a crucial, multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4] Ledipasvir inhibits NS5A, thereby disrupting the viral life cycle. The binding of ledipasvir to NS5A is thought to induce a conformational change that interferes with its normal functions.

Experimental Protocols for Laboratory Use

Accurate characterization of this compound is crucial for its effective use in research and development. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 45:55 (v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the prepared sample into the HPLC system. The retention time for ledipasvir should be consistent. Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area to a standard curve of known concentrations.

Thermal Analysis

Objective: To characterize the thermal properties of this compound, including the desolvation and melting behavior.

3.2.1 Thermogravimetric Analysis (TGA)

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an appropriate TGA pan.

-

Heating Program: Heat the sample from ambient temperature to approximately 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analysis: Monitor the change in mass as a function of temperature. A mass loss step at lower temperatures (typically below 150°C) corresponds to the loss of the acetone solvent. The percentage of mass loss can be used to confirm the stoichiometry of the solvate.

3.2.2 Differential Scanning Calorimetry (DSC)

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analysis: Observe the heat flow into the sample as a function of temperature. An endothermic event corresponding to the desolvation process may be observed, followed by a sharp endothermic peak indicating the melting of the desolvated form.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new batch of this compound solvate in a laboratory setting.

Conclusion

This technical guide provides essential physicochemical data and standardized laboratory protocols for this compound solvate. Adherence to these methodologies will ensure accurate and reproducible results in research and development settings, contributing to the advancement of antiviral therapies. The provided diagrams offer a clear visual representation of the compound's mechanism of action and a logical workflow for its characterization.

References

ledipasvir acetone synthesis and purification process

An In-depth Technical Guide on the Synthesis and Purification of Ledipasvir Acetone Solvate

Introduction

Ledipasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV), primarily targeting the NS5A protein, which is essential for viral replication. It is a key component in combination therapies, such as Harvoni® (sofosbuvir/ledipasvir), for the treatment of chronic hepatitis C infections.[1] The manufacturing of ledipasvir involves a multi-step chemical synthesis followed by rigorous purification to meet the high-purity standards required for active pharmaceutical ingredients (APIs).

A critical step in the purification process is the formation of a crystalline this compound solvate.[1][2] This solvate offers significant impurity purging capabilities, effectively upgrading the purity of the crude product to greater than 99.5%.[2] The acetone solvate can then be converted into the desired final form, typically an amorphous free base, for formulation.[3] This guide provides a detailed overview of the synthesis and purification processes focusing on the role of acetone, tailored for researchers, scientists, and drug development professionals.

Synthesis of Ledipasvir

The synthesis of ledipasvir is a complex process involving the assembly of several key fragments. While various synthetic routes have been developed, a general pathway involves the coupling of a fluorene-imidazole core with a benzimidazole-azabicyclo[2.2.1]heptane moiety, followed by the attachment of an L-valine carbamate side chain. The process generates crude ledipasvir which then undergoes purification.

A simplified workflow for the synthesis leading to the crude product is illustrated below.

Caption: A high-level logical workflow for the synthesis of crude ledipasvir.

Purification via this compound Solvate

The use of acetone to form a solvate is a key strategy for the purification of ledipasvir. This process leverages the differences in solubility between ledipasvir, its impurities, and the acetone solvate to achieve high purity. The crude product, which may have a purity of 96-97.5%, can be significantly upgraded to approximately 99.6% after crystallization as the acetone solvate.[2]

The general purification process involves either stirring the crude ledipasvir residue directly in acetone or dissolving it in a primary solvent and then adding acetone as an anti-solvent to induce crystallization of the solvate.[1][4] The resulting crystalline this compound solvate is then isolated. This solvate can be further processed to yield the final amorphous ledipasvir by dissolving it in a suitable solvent (like tetrahydrofuran or methanol) and then precipitating the final product by adding an anti-solvent, such as water.[1]

The purification workflow is visualized in the diagram below.

References

- 1. WO2017072596A1 - An improved process for the preparation of ledipasvir - Google Patents [patents.google.com]

- 2. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]

Beyond Hepatitis C: An In-depth Technical Guide to the Antiviral Activity Spectrum of Ledipasvir Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), is a cornerstone of modern HCV treatment.[1] Its high efficacy and favorable safety profile, particularly when co-formulated with the NS5B polymerase inhibitor sofosbuvir, have revolutionized the management of chronic hepatitis C.[2] However, the full antiviral spectrum of ledipasvir acetone beyond its well-established activity against HCV is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the broader antiviral activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Quantitative Antiviral Activity Data

Ledipasvir's primary antiviral activity is highly specific to the Hepatitis C virus, with potent, picomolar efficacy against various HCV genotypes.[3] In contrast, its activity against other viruses is significantly limited. The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound against a panel of non-HCV viruses and against SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of this compound Against a Panel of Non-HCV Viruses [1]

| Virus Family | Virus | 50% Effective Concentration (EC50) (nM) |

| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | >10,000 |

| West Nile Virus | >10,000 | |

| Yellow Fever Virus | >10,000 | |

| Dengue Virus | >10,000 | |

| Banzi Virus | >10,000 | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | >10,000 |

| Picornaviridae | Human Rhinovirus | >10,000 |

| Orthomyxoviridae | Influenza A Virus | >10,000 |

| Influenza B Virus | >10,000 | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | >10,000 |

| Retroviridae | Human Immunodeficiency Virus (HIV) | >10,000 |

Table 2: In Vitro Antiviral Activity of this compound Against SARS-CoV-2

| Virus Family | Virus | Cell Line | EC50 (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Selectivity Index (SI) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 34.6 | >100 | >2.9 |

Experimental Protocols

This section details the methodologies employed in the key studies that have investigated the antiviral activity of this compound against non-HCV viruses.

Protocol 1: Antiviral Selectivity Profiling Against a Diverse Virus Panel

This protocol outlines the general methodology used to assess the in vitro antiviral activity of ledipasvir against a broad panel of RNA and DNA viruses.[1]

1. Cell Lines and Viruses: A variety of cell lines susceptible to infection by the respective viruses are used. The specific cell line for each virus is critical for a successful assay.

2. Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. A serial dilution series is then prepared in the appropriate cell culture medium to achieve the desired final concentrations for testing.

3. Antiviral Assay Formats: The choice of assay depends on the cytopathic effect (CPE) of the virus or the availability of reporter systems. Common formats include:

- CPE Reduction Assay: This assay is used for viruses that cause visible damage to the host cells. Cells are seeded in microtiter plates and infected with the virus in the presence of varying concentrations of ledipasvir. After an incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, resazurin). The reduction in CPE is proportional to the antiviral activity.

- Plaque Reduction Assay: For viruses that form plaques (localized areas of cell death), this assay is employed. Confluent cell monolayers are infected with a standardized amount of virus and overlaid with a semi-solid medium containing different concentrations of ledipasvir. After incubation, the cells are fixed and stained to visualize and count the plaques. The reduction in the number or size of plaques indicates antiviral activity.

- Reporter Gene Assay: For viruses that have been engineered to express a reporter gene (e.g., luciferase, green fluorescent protein), the antiviral activity is determined by measuring the expression level of the reporter. A decrease in reporter signal in the presence of ledipasvir indicates inhibition of viral replication.

4. Cytotoxicity Assay: To ensure that the observed antiviral effect is not due to toxicity of the compound, a parallel cytotoxicity assay is performed on uninfected cells. The same concentrations of ledipasvir are added to the cells, and cell viability is measured after the same incubation period as the antiviral assay. The 50% cytotoxic concentration (CC50) is then calculated.

5. Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve. The selectivity index (SI), a measure of the therapeutic window of the compound, is calculated as the ratio of CC50 to EC50.

Protocol 2: In Vitro Antiviral Activity Assay Against SARS-CoV-2

This protocol describes the methodology used to evaluate the antiviral activity of this compound against SARS-CoV-2 in Vero E6 cells.

1. Cells and Virus: Vero E6 cells, a monkey kidney epithelial cell line, are used for this assay as they are highly susceptible to SARS-CoV-2 infection. The SARS-CoV-2 virus stock is propagated and titrated in Vero E6 cells prior to the experiment.

2. Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in culture medium to obtain the desired final concentrations for the assay.

3. Antiviral Activity Assay:

- Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

- The culture medium is removed, and the cells are pre-treated with various concentrations of ledipasvir for a short period.

- The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

- After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done through several methods:

- Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified by qRT-PCR. A reduction in viral RNA levels indicates antiviral activity.

- Plaque Reduction Assay: As described in Protocol 1.

- Immunofluorescence Assay: Infected cells are fixed, permeabilized, and stained with an antibody specific for a viral antigen (e.g., nucleocapsid protein). The number of infected cells is then quantified by microscopy or a high-content imaging system.

4. Cytotoxicity Assay: A concurrent cytotoxicity assay is performed on uninfected Vero E6 cells using the same concentrations of ledipasvir and the same incubation time to determine the CC50.

5. Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves, and the selectivity index (SI) is determined.

Signaling Pathways and Experimental Workflows

While the primary mechanism of action of ledipasvir is the inhibition of HCV NS5A, its effects on cellular signaling pathways in the context of other viral infections are not well-characterized. The weak antiviral activity observed against SARS-CoV-2 suggests a potential off-target effect, but the specific host or viral factors involved remain to be elucidated.

The following diagrams, generated using the DOT language, illustrate the experimental workflows for assessing the antiviral activity of this compound.

Caption: Workflow for Antiviral Selectivity Profiling.

Caption: Workflow for SARS-CoV-2 Antiviral Assay.

Conclusion

The available in vitro evidence strongly suggests that the antiviral activity of this compound is highly specific to Hepatitis C virus. Extensive screening against a diverse panel of other viruses has shown a lack of significant activity. While a weak inhibitory effect against SARS-CoV-2 has been reported, the high EC50 value and low selectivity index indicate that this is unlikely to be clinically relevant. The primary mechanism of action of ledipasvir remains its potent inhibition of HCV NS5A. Further research would be necessary to explore any potential off-target effects on host cell signaling pathways that might contribute to its weak, broad-spectrum antiviral activity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the broader antiviral potential of ledipasvir and serves as a resource for designing future investigations.

References

Structural Analysis of Ledipasvir Acetone Solvate Crystals: A Technical Guide

Disclaimer: As of December 2025, a complete and publicly available single-crystal X-ray diffraction (SC-XRD) structure of a pure ledipasvir acetone solvate has not been found in the accessible scientific literature or patent databases. Consequently, this guide provides a comprehensive framework for the structural analysis of such a solvate, including detailed experimental protocols and data interpretation strategies, based on established crystallographic and analytical techniques. The limited publicly available data is presented, and hypothetical visualizations are used to illustrate key concepts.

Introduction

Ledipasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. The formation of solvates, where solvent molecules are incorporated into the crystal lattice of the API, can significantly alter these properties. Acetone is a common solvent used in the purification and crystallization of pharmaceutical compounds, and the formation of a this compound solvate is plausible.

This technical guide outlines the essential experimental procedures and data analysis techniques required for a thorough structural characterization of this compound solvate crystals. It is intended for researchers, scientists, and drug development professionals involved in the solid-state chemistry of APIs.

Data Presentation

While a complete crystallographic dataset is unavailable, patent literature provides some Powder X-ray Diffraction (PXRD) data for crystalline forms of ledipasvir that are potential acetone solvates.

Table 1: Powder X-ray Diffraction Peaks for Potential this compound Solvates

| Crystalline Form Designation | Key 2-Theta (2θ) Angles (± 0.1°) | Description | Source |

| Form G | No peaks between 3.2° and 12.7° | Described as a potential acetone solvate. | Patent WO2016145269A1 |

| Form C | 6.8°, 8.8°, 12.3°, 20.4° | Described as an acetone and cyclohexane solvate. | Patent WO2016145269A1 |

Note: The absence of a full diffraction pattern with relative intensities limits a complete characterization based solely on this data.

Experimental Protocols

A comprehensive structural analysis of a crystalline solvate involves a combination of crystallographic and thermal analysis techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including the conformation of the ledipasvir molecule and the location and interactions of the acetone solvent molecules.

Methodology:

-

Crystal Growth:

-

Dissolve ledipasvir in acetone to create a saturated or near-saturated solution.

-

Employ slow evaporation, vapor diffusion with a non-solvent (e.g., hexane), or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).

-

-

Crystal Mounting:

-

Carefully select a well-formed, single crystal under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential solvent loss.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for absorption, Lorentz, and polarization effects.

-

Determine the space group and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the bulk purity of a crystalline material.

Methodology:

-

Sample Preparation:

-

Gently grind a representative sample of the this compound solvate crystals to a fine powder to ensure random orientation of the crystallites.

-

Pack the powder into a sample holder.

-

-

Data Collection:

-

Place the sample holder in the PXRD instrument.

-

Irradiate the sample with a monochromatic X-ray beam.

-

Scan a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.

-

-

Data Analysis:

-

Plot the intensity of the diffracted X-rays as a function of the 2θ angle to generate the PXRD pattern.

-

Identify the characteristic peaks (2θ positions and relative intensities) for the this compound solvate.

-

Compare the experimental pattern with reference patterns to confirm the phase identity and assess purity.

-

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solvate, such as desolvation temperature and melting point.

Methodology for DSC:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound solvate (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan, potentially with a pinhole in the lid to allow for solvent escape.

-

-

Data Collection:

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the heat flow to the sample relative to the reference.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic or exothermic events, such as desolvation (endotherm) and melting (endotherm).

-

Methodology for TGA:

-

Sample Preparation:

-

Accurately weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.

-

-

Data Collection:

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Continuously monitor the sample's mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the temperature range of mass loss, which corresponds to the desolvation of acetone.

-

Quantify the amount of solvent in the crystal lattice from the percentage of mass loss.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural analysis of a pharmaceutical solvate.

An In-depth Technical Guide to the Physicochemical Properties of Ledipasvir Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of ledipasvir and its acetone solvate. The information herein is intended to support research, development, and quality control activities related to this potent antiviral agent.

Core Compound Characteristics

Ledipasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS5A protein, an essential component for viral RNA replication and virion assembly.[1] It is a complex molecule with multiple stereocenters, categorized as a benzimidazole derivative.[1] For therapeutic use, it is often formulated in combination with sofosbuvir.

The acetone solvate of ledipasvir is a crystalline form of the active pharmaceutical ingredient where acetone is incorporated into the crystal lattice. This solvated form can exhibit different physical properties compared to the non-solvated (free) form, which can be critical in drug formulation and manufacturing processes.

Quantitative Data Summary

The molecular formula and weight are fundamental parameters for any chemical compound, essential for stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative data for both ledipasvir (free form) and its acetone solvate.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Ledipasvir | C₄₉H₅₄F₂N₈O₆ | 889.00[1][2] |

| Ledipasvir Acetone | C₅₂H₆₀F₂N₈O₇ | 947.09[3][4] |

Note: The chemical formula for this compound can also be represented as C₄₉H₅₄F₂N₈O₆ • C₃H₆O, indicating a 1:1 molar ratio of ledipasvir to acetone.[5]

Experimental Protocols for Characterization

The determination of the molecular weight and chemical formula of a complex pharmaceutical compound like ledipasvir involves a combination of high-resolution analytical techniques. The following are standard methodologies employed in the pharmaceutical industry for such characterization.

1. Mass Spectrometry (MS) for Molecular Weight Determination

-

Objective: To determine the accurate molecular mass of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.

-

Sample Preparation: A dilute solution of the analyte (ledipasvir or its solvate) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for large molecules like ledipasvir, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) of the molecular ions with high accuracy.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is used to confirm the molecular weight. For ledipasvir, this would be expected at approximately m/z 889.4.

-

2. Elemental Analysis for Chemical Formula Confirmation

-

Objective: To experimentally determine the percentage composition of elements (C, H, N, F, O) in the molecule to verify the chemical formula.

-

Methodology: Combustion analysis is the standard method.

-

Instrumentation: A CHN analyzer is used for carbon, hydrogen, and nitrogen determination. Specific methods are required for fluorine and oxygen.

-

Procedure: A precisely weighed sample of the compound is combusted in a furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

-

Calculation: The weight percentages of C, H, and N are calculated from the amounts of the detected gases. These experimental percentages are then compared to the theoretical percentages calculated from the proposed chemical formula (e.g., C₄₉H₅₄F₂N₈O₆ for ledipasvir). A close correlation confirms the formula. For this compound, the elemental analysis would be expected to align with the formula C₅₂H₆₀F₂N₈O₇.[3]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure and, by extension, the molecular formula.

-

Methodology: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum provide detailed information about the number and connectivity of hydrogen atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments. The ¹⁹F NMR is particularly important for confirming the presence and environment of the fluorine atoms. The combined data from these experiments provide unambiguous confirmation of the molecular structure and formula.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound such as this compound, from initial synthesis to final confirmation.

Caption: Workflow for the characterization of this compound.

References

In Vitro Potency of Ledipasvir Acetone Against HCV Replicons: A Technical Guide

Introduction

Ledipasvir acetone, the active pharmaceutical ingredient of ledipasvir, is a potent, orally active inhibitor of the hepatitis C virus (HCV) NS5A protein.[1] This technical guide provides a comprehensive overview of the in vitro potency of this compound against various HCV replicons, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of HCV therapeutics.

Mechanism of Action

Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2][3] While its exact mechanism is not fully elucidated, it is understood that ledipasvir inhibits the hyperphosphorylation of NS5A, a process required for viral production.[4] Ledipasvir has been shown to bind directly to the NS5A protein with high affinity and specificity.[5] This binding disrupts the function of NS5A, leading to the inhibition of viral replication.[5][6] Resistance to ledipasvir is associated with mutations in the NS5A gene, which result in reduced binding affinity of the drug to the NS5A protein.[5]

Caption: Mechanism of action of Ledipasvir targeting HCV NS5A.

Data Presentation: In Vitro Efficacy of this compound

The in vitro antiviral activity of ledipasvir is typically determined using HCV replicon assays. The 50% effective concentration (EC50) is a key metric, representing the concentration of the drug that inhibits 50% of HCV replicon replication. Lower EC50 values are indicative of higher antiviral potency.

Table 1: In Vitro Antiviral Activity of Ledipasvir Monotherapy against Various HCV Genotypes[6]

| HCV Genotype | Replicon Isolate | EC50 (nM) |

| 1a | H77 | 0.031 |

| 1b | Con-1 | 0.004 |

| 2a | JFH-1 | 16 |

| 2b | MD2b8-2 (L31) | 16 |

| MD2b-1 (M31) | 530 | |

| 3a | S52 | 168 |

| 4a | ED43 | 0.39 |

| 4d | ED43 | 0.29 |

| 5a | SA13 | 0.15 |

| 6a | HK6a | 0.11 - 1.1 |

| 6e | HK6a | 264 |

Table 2: In Vitro Combination Antiviral Activity of Ledipasvir[7]

| Drug Combination | Interaction |

| Ledipasvir + Sofosbuvir | Additive to Moderately Synergistic |

| Ledipasvir + Interferon-α | Minor Synergy |

| Ledipasvir + Ribavirin | Moderate Synergy |

Experimental Protocols: HCV Replicon Assay

The HCV replicon assay is the standard in vitro method for assessing the antiviral efficacy of compounds like ledipasvir against viral RNA replication.[6]

Objective: To determine the EC50 value of an antiviral compound.[6]

Materials:

-

Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet) that are highly permissive for HCV replication and contain a stable HCV replicon with a reporter gene (e.g., luciferase).[6][7]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[6][7] G418 is included to maintain the selection of cells with replicating replicons.[7]

-

Antiviral Compounds: this compound and other direct-acting antivirals (DAAs) dissolved in dimethyl sulfoxide (DMSO).[6]

-

Luciferase Assay Reagent: Commercially available kits to measure luciferase activity.[7]

-

Plates: 96-well or 384-well white opaque plates suitable for luciferase assays.[7]

Methodology:

-

Cell Culture and Seeding:

-

Drug Preparation and Treatment:

-

Prepare stock solutions of this compound in DMSO.[7]

-

Create a serial dilution of the drug in the culture medium.[7] For combination studies, a matrix of concentrations of both drugs is prepared.[7]

-

The final DMSO concentration in the wells should be kept constant and at a non-toxic level (e.g., <0.5%).[7]

-

Remove the medium from the seeded plates and add the medium containing the different drug concentrations.[7] Include "no-drug" (vehicle only) and "no-cell" (medium only) controls.[7]

-

-

Incubation:

-

Luciferase Assay:

-

Data Analysis:

-

Subtract the background luminescence (from no-cell controls) from all other readings.[7]

-

Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the no-drug control.[7]

-

The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[6]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Ledipasvir Acetone: A Technical Guide for Studying Viral Replication

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ledipasvir acetone as a tool compound for investigating viral replication, with a primary focus on the Hepatitis C Virus (HCV). Ledipasvir is a potent and specific inhibitor of the HCV non-structural protein 5A (NS5A), an essential component of the viral replication complex.[1][2][3] This guide details its mechanism of action, presents key quantitative data on its antiviral activity and resistance profile, provides detailed experimental protocols for its use in in-vitro studies, and includes visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Ledipasvir exerts its antiviral effect by targeting the HCV NS5A protein.[1][4] NS5A is a multifunctional phosphoprotein that, despite having no known enzymatic activity, is crucial for both viral RNA replication and the assembly of new virions.[2][3][5] It acts as a scaffold, interacting with other viral and host proteins to form the replication complex within a membranous web in the cytoplasm of infected cells.[6]

Ledipasvir's binding to NS5A is thought to disrupt the protein's normal function in two main ways:

-

Inhibition of the Replication Complex: By binding to NS5A, ledipasvir interferes with the formation and function of the viral replication complex, thereby inhibiting the synthesis of new viral RNA.[7]

-

Impairment of Virion Assembly: Ledipasvir has been shown to block the assembly of new HCV particles.[7]

The exact mechanism is complex and not fully elucidated, but it is understood that ledipasvir's interaction with NS5A leads to a significant reduction in HCV RNA levels.[4]

Signaling Pathway of HCV Replication and Ledipasvir Inhibition

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the point of inhibition by ledipasvir.

Data Presentation

"this compound" is often referred to as the active ingredient or a solvate form of ledipasvir used in research contexts.[8][9][10] The following tables summarize the in-vitro antiviral activity and resistance profile of ledipasvir against various HCV genotypes.

Antiviral Activity of Ledipasvir

The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by half. The data below was primarily generated using HCV replicon assays.

| HCV Genotype | Isolate/Replicon | EC50 (nM) | Reference(s) |

| Genotype 1a | H77 | 0.031 | [11] |

| Genotype 1b | Con-1 | 0.004 | [11] |

| Genotype 2a | JFH-1 | 16 | [11] |

| Genotype 2b | 110 | [11] | |

| Genotype 3a | 530 | [11] | |

| Genotype 4a | 0.11 | [11] | |

| Genotype 4d | 0.39 | [4] | |

| Genotype 5a | 0.15 | [11] | |

| Genotype 6a | 1.1 | [11] | |

| Genotype 6e | 30 | [11] |

Ledipasvir Resistance-Associated Substitutions (RASs)

Certain amino acid substitutions in the NS5A protein can confer resistance to ledipasvir. The table below details common RASs and their corresponding fold-change in EC50 values compared to the wild-type virus.

| HCV Genotype | NS5A Substitution | Fold-Change in EC50 vs. Wild-Type | Reference(s) |

| Genotype 1a | M28T | 25x | [11] |

| Q30H | >100x | [12] | |

| Q30R | >1000x | [12] | |

| L31M | 140x | [11] | |

| Y93C | >100x | [12] | |

| Y93H | >1000x | [12] | |

| Y93N | >10,000x | [12] | |

| Genotype 1b | Q30E | High | [11] |

| L31V | <10x | [12] | |

| Y93H | >1000x | [11] |

Experimental Protocols

The following are detailed protocols for common in-vitro assays utilizing this compound as a tool compound to study HCV replication and resistance.

Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay

This protocol describes how to determine the concentration of ledipasvir that inhibits HCV replication by 50% in a cell-based assay.

Principle: This assay utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[6] This replicon contains the genetic elements necessary for viral RNA replication and often includes a reporter gene, such as luciferase, for easy quantification of replication levels.[6] In the presence of an antiviral compound like ledipasvir, replication is inhibited, leading to a decrease in the reporter signal.

Materials:

-

HCV subgenomic replicon cell line (e.g., genotype 1b with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

G418 (for selection of replicon-containing cells)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture Maintenance: Culture the HCV replicon cells in DMEM supplemented with 10% FBS, NEAA, Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Cell Seeding: The day before the assay, trypsinize the cells and seed them into 96-well plates at a density that will result in 80-90% confluency after 24 hours. Use G418-free medium for the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in G418-free culture medium. A typical concentration range might be from 1 µM down to 0.1 pM. Include a vehicle control (DMSO only) and a "cells only" control.

-

Compound Addition: After 24 hours of incubation, remove the old medium from the cell plates and add the prepared compound dilutions.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Replication: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (representing 100% replication).

-

Plot the percentage of inhibition against the logarithm of the ledipasvir concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Protocol 2: In-Vitro Resistance Selection Study

This protocol is designed to select for and identify viral mutations that confer resistance to ledipasvir.

Principle: By culturing HCV replicon cells in the presence of increasing concentrations of ledipasvir over an extended period, it is possible to select for cell populations that harbor mutations in the NS5A gene, allowing them to replicate despite the presence of the inhibitor.

Materials:

-

HCV subgenomic replicon cell line

-

All cell culture reagents from Protocol 1

-

This compound

-

RNA extraction kit

-

RT-PCR reagents

-

Sanger sequencing or Next-Generation Sequencing (NGS) services/equipment

Methodology:

-

Initial Culture: Seed HCV replicon cells in a culture flask and treat with ledipasvir at a concentration equal to its EC50 value.

-

Passaging and Dose Escalation:

-

Monitor the cells for signs of recovery and replication (e.g., reaching confluency).

-

Once the cells have recovered, passage them into a new flask and double the concentration of ledipasvir.

-

Continue this process of passaging and dose escalation for several weeks or months.

-

-

Isolation of Resistant Clones: Once cells are able to grow robustly at a high concentration of ledipasvir (e.g., >100-fold the initial EC50), isolate single-cell clones by limiting dilution.

-

Characterization of Resistance:

-

Expand the resistant cell clones.

-

Perform an EC50 determination (as in Protocol 1) on the resistant clones to quantify the level of resistance.

-

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the NS5A coding region of the HCV replicon.

-

Sequence the PCR product to identify mutations compared to the wild-type replicon sequence.

-

Mandatory Visualizations

Experimental Workflow for EC50 Determination

The following diagram outlines the key steps in determining the EC50 of ledipasvir using a luciferase-based HCV replicon assay.

This technical guide provides a solid foundation for researchers utilizing this compound as a tool compound to explore the intricacies of HCV replication and the mechanisms of antiviral resistance. The provided data, protocols, and visualizations are intended to facilitate the design and execution of robust in-vitro experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]

- 8. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepcguidelines.org.au [hepcguidelines.org.au]

- 10. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation and Use of Ledipasvir Acetone in DMSO for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals engaged in virology, oncology, and other cellular biology fields.

Introduction: Ledipasvir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] Its mechanism involves the disruption of the NS5A function, thereby preventing viral propagation.[3] Due to its hydrophobic nature, ledipasvir is practically insoluble in aqueous media but demonstrates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4]

The preparation of a stable, concentrated stock solution in DMSO is a critical first step for conducting reliable and reproducible in vitro cell-based assays. This document provides a detailed protocol for dissolving ledipasvir acetone, the active pharmaceutical ingredient, in DMSO and its subsequent application in cell culture.[5][6] Adherence to this protocol ensures accurate dosing and minimizes solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and recommended concentrations for this compound.

| Property | Value / Recommendation | Source(s) |

| Synonym | GS-5885 | [7] |

| Molecular Weight | 889.0 g/mol | [7] |

| Appearance | Crystalline solid | [7] |

| Solubility in DMSO | 20 mg/mL to 255 mg/mL (Variable) | [5][7][8][9] |

| Recommended Stock Conc. | 10 mM - 50 mM in 100% Anhydrous DMSO | N/A |

| Storage (Powder) | -20°C for up to 4 years | [7] |

| Storage (DMSO Stock) | -80°C for up to 1 year (Aliquot to avoid freeze-thaw) | [8] |

| Final DMSO Conc. in Media | ≤ 0.5% (v/v) ; Ideally ≤ 0.1% for sensitive cell lines | [10][11] |

| EC₅₀ (HCV Replicon) | Genotype 1a: ~31 pM; Genotype 1b: ~4 pM | [5][7] |

Experimental Protocols

Materials and Equipment

-

This compound powder (≥98% purity)[7]

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Safety Precautions

-

Always handle this compound powder and DMSO within a chemical fume hood.

-

Wear appropriate PPE to prevent skin and eye contact.

-

DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin.[12] Exercise extreme caution and prevent direct contact.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a standard concentration for many cell-based assays.

Step 1: Mass Calculation Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (889.0 g/mol ) / 1000

Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 889.0 g/mol / 1000 = 8.89 mg

Step 2: Weighing

-

Place a sterile, empty vial or microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh the calculated mass (e.g., 8.89 mg) of this compound powder and add it to the tube.

Step 3: Dissolving

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

-

Cap the tube securely.

Step 4: Solubilization

-

Vortex the solution vigorously for 2-3 minutes.

-

If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[8] Sonication is highly recommended to ensure complete dissolution.

-

Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

Step 5: Storage and Handling

-

To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[13]

-

Clearly label each aliquot with the compound name, concentration (10 mM), and preparation date.

-

Store the aliquots at -80°C for long-term stability (up to one year).[8] For short-term use, storage at -20°C is acceptable.[7]

Protocol for Preparing Working Solutions in Cell Culture Medium

Step 1: Determine Final Concentration Decide on the final concentration of ledipasvir required for your experiment (e.g., 100 nM).

Step 2: Serial Dilution Calculation

-

It is recommended to perform a serial dilution to achieve low nanomolar or picomolar concentrations accurately.

-

First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to your cell culture medium.

-

Example: To make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of medium).

-

-

Use this intermediate dilution to prepare your final working concentration.

-

Example: To make a final concentration of 100 nM in 2 mL of medium, add 2 µL of the 100 µM intermediate solution.

-

Step 3: Vehicle Control It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells but no ledipasvir.[14] This accounts for any potential effects of the solvent on cell viability or function.[10][15]

Step 4: Application to Cells Mix the final working solution gently by pipetting and add it to your cell culture plates.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the complete workflow from powder to cell treatment.

Caption: Workflow for preparing and using Ledipasvir-DMSO solution.

Mechanism of Action Pathway

This diagram illustrates how ledipasvir inhibits the HCV life cycle.

Caption: Ledipasvir inhibits HCV by targeting the NS5A protein.

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. What is Ledipasvir used for? [synapse.patsnap.com]

- 3. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. World Drug Tracker: LEDIPASVIR [worlddrugtracker.blogspot.com]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Ledipasvir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]

- 9. apexbt.com [apexbt.com]

- 10. lifetein.com [lifetein.com]

- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

Application Notes and Protocols for Developing a Cell-Based Assay Using Ledipasvir Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a critical target for anti-HCV drug development.[4][5][6] Ledipasvir acetone is the active pharmaceutical ingredient that exhibits picomolar to nanomolar efficacy against various HCV genotypes in cell-based replicon assays.[1][2][3][7]

These application notes provide a comprehensive guide for developing and implementing a robust cell-based assay to evaluate the antiviral activity of this compound and other NS5A inhibitors. The primary method described is the HCV replicon assay, a widely used and reliable system for studying HCV replication and screening antiviral compounds in a controlled laboratory setting.[8][9]

Data Presentation

Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes

| HCV Genotype | Replicon Cell Line | EC50 (nM) | Reference(s) |

| 1a | Huh-7 | 0.031 | [1] |

| 1b | Huh-7 | 0.004 | [1] |

| 2a (JFH-1) | Huh-7 | 21 | [1] |

| 2a (J6) | Huh-7 | 249 | [1] |

| 2b | Huh-7 | 530 | [1] |

| 3a | Huh-7 | 1.1 | [1] |

| 4a | Huh-7 | 0.11 | [1] |

| 4d | Huh-7 | 0.13 | [1] |

| 5a | Huh-7 | 0.11 | [1] |

| 6a | Huh-7 | 1.1 | [1] |

Table 2: Cytotoxicity and Selectivity Index of Ledipasvir

| Cell Line | CC50 (nM) | EC50 (nM, Genotype 1b) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| Huh-7 | >10,000 | 0.004 | >2,500,000 | [10] |

| CEM | >10,000 | N/A | N/A | |

| MT-2 | >10,000 | N/A | N/A | |

| Actively Dividing Human PBMCs | >10,000 | N/A | N/A | |

| Quiescent Human PBMCs | >10,000 | N/A | N/A |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][11]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

-

Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term use.

HCV Replicon Assay Protocol (Luciferase-Based)

This protocol describes a transient HCV replicon assay using a luciferase reporter system, which allows for a rapid and quantitative assessment of HCV RNA replication.[8]

Materials:

-

Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5)

-

HCV replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene

-

Complete cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Electroporation buffer

-

Electroporator and cuvettes

-

96-well white, clear-bottom cell culture plates

-

This compound serial dilutions

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture: Maintain Huh-7 cells in complete cell culture medium at 37°C in a humidified incubator with 5% CO2.

-

Electroporation:

-

Harvest healthy, sub-confluent Huh-7 cells and resuspend them in electroporation buffer at a concentration of 1 x 10^7 cells/mL.

-

Add HCV replicon RNA (e.g., 10 µg) to the cell suspension.

-

Transfer the mixture to an electroporation cuvette and deliver a single electrical pulse according to the manufacturer's instructions.

-

Immediately transfer the electroporated cells to a tube containing pre-warmed complete cell culture medium.

-

-

Cell Seeding:

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete cell culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 4-6 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 10-15 minutes at room temperature with gentle shaking to ensure cell lysis.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the vehicle control.

-

Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).

-

Cytotoxicity Assay (e.g., using CellTiter-Glo®)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[12]

Materials:

-

Huh-7 cells

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound serial dilutions

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete cell culture medium and incubate overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and calculate the 50% cytotoxic concentration (CC50) using non-linear regression.

-

Calculation of Selectivity Index (SI)

The selectivity index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.[12][13][14]

Formula: SI = CC50 / EC50

A higher SI value indicates a more favorable therapeutic window, with high antiviral potency and low cellular toxicity.[12]

Mandatory Visualization

Caption: HCV Replication Cycle and Mechanism of Ledipasvir Action.

Caption: Workflow for the Ledipasvir Cell-Based Assay.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Luciferase Signal | - Inefficient electroporation- Poor cell health- RNA degradation- Low replicon replication efficiency | - Optimize electroporation parameters.- Use healthy, low-passage number cells.- Ensure RNA integrity before use.- Use a highly permissive cell line (e.g., Huh-7.5). |

| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |

| High Cytotoxicity | - High concentration of DMSO- Compound is inherently toxic- Contamination | - Ensure final DMSO concentration is <0.5%.- Test a wider range of lower concentrations.- Check for bacterial or mycoplasma contamination.[15] |

| EC50 Value Higher than Expected | - Incorrect compound concentration- Development of resistance- Assay conditions are not optimal | - Verify the concentration of the stock solution.- Sequence the NS5A region of the replicon to check for resistance mutations.- Optimize incubation time and cell density. |

References

- 1. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 7. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ledipasvir in human plasma. Ledipasvir is a direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection.[1] Its mechanism of action involves the inhibition of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] Accurate measurement of ledipasvir plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. The method described herein utilizes a simple sample preparation procedure and offers high throughput, making it suitable for clinical research and drug development.

Introduction

Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1] While the precise mechanism is not fully understood, it is known to prevent the hyperphosphorylation of NS5A, a critical step for viral replication.[1] This disruption of the viral replication complex blocks HCV RNA synthesis and the subsequent assembly of new virions.[1] The accurate quantification of ledipasvir in plasma is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[1] LC-MS/MS provides the necessary sensitivity and specificity for this bioanalytical application.[1]

Mechanism of Action of Ledipasvir

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

Experimental

Materials and Reagents

-

Ledipasvir reference standard

-

Internal standard (IS) (e.g., Daclatasvir, Eplerenone, or Diazepam)[1][2][3]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (K2-EDTA)

LC-MS/MS Instrumentation

A variety of LC-MS/MS systems can be used. The parameters provided below are a compilation from several published methods.[1][3][4]

Table 1: Liquid Chromatography Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| LC System | UPLC | Not Specified | UPLC |

| Column | Acquity UPLC BEH C18 (2.1x50mm, 1.7µm)[2] | Xterra MS C8 (4.6x50mm, 5µm)[4] | Acquity UPLC BEH C18[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] | 10mM Ammonium Formate (pH 3.5)[4] | 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile and Methanol | Acetonitrile |

| Flow Rate | 0.40 mL/min[2] | 0.7 mL/min[4] | 0.4 mL/min[3] |

| Injection Volume | 2 µL[2] | Not Specified | Not Specified |

| Run Time | 3.0 min[2] | < 5.0 min[4] | 2.0 min[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Mass Spectrometer | Triple Quadrupole[2] | API 4000 Triple Quadrupole[4] | Xevo TQD LC-MS/MS[3] |

| Ionization Mode | ESI Positive[2] | ESI Positive[4] | ESI Positive[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] | Multiple Reaction Monitoring (MRM)[4] | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transition (Ledipasvir) | m/z 889.8 → 96.1[2] | m/z 889.8 → 130.1[5] | Not Specified |

| MRM Transition (IS - Diazepam) | m/z 285.2 → 193.1[2] | N/A | N/A |

| MRM Transition (IS - Daclatasvir) | N/A | m/z 739.4 → 565.3[5] | N/A |

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation [2]

-

To 0.1 mL of plasma sample, add an appropriate amount of internal standard.

-

Add acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

Inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.[1]

Protocol 2: Liquid-Liquid Extraction [4]

-

Thaw frozen plasma samples at room temperature.[1]

-

To a 500 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., Daclatasvir, 3000 ng/mL).[1]

-

Vortex the samples for 30 seconds.[1]

-

Add 3 mL of ethyl acetate and vortex for 1 minute.[1]

-

Centrifuge the samples at 4000 rpm for 10 minutes.[1]

-

Transfer the upper organic layer to a clean tube.[1]

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 500 µL of the mobile phase.[1]

-

Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.[1]

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Ledipasvir Acetone in HCV Replicon-Based Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir, a potent and specific inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), is a cornerstone of modern direct-acting antiviral (DAA) therapy.[1][2] HCV replicon systems, which are engineered cell lines containing autonomously replicating subgenomic HCV RNA, have been instrumental in the discovery and preclinical evaluation of DAAs like ledipasvir.[3][4][5] These systems allow for the robust and safe study of viral replication and the efficacy of antiviral compounds in a high-throughput screening format, as they do not produce infectious virus particles.[4][5]

This document provides detailed application notes and experimental protocols for the use of ledipasvir acetone in HCV replicon-based screening assays.

Mechanism of Action of Ledipasvir

Ledipasvir targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2][6] NS5A is a phosphoprotein that plays a multifaceted role in the HCV life cycle, including viral RNA replication and virion assembly.[6] Ledipasvir is believed to inhibit NS5A by binding directly to the protein, thereby preventing its essential functions and disrupting the formation of the viral replication complex.[7] This leads to a rapid and significant reduction in HCV RNA levels.[6] Resistance to ledipasvir is associated with mutations in the NS5A gene that reduce the binding affinity of the drug.[6][7]

Caption: Mechanism of Ledipasvir targeting the HCV NS5A protein.

Quantitative Data: In Vitro Activity of Ledipasvir

The following table summarizes the 50% effective concentration (EC50) values of ledipasvir against various HCV genotypes in replicon-based assays. EC50 values represent the concentration of the drug required to inhibit 50% of viral replication.

| HCV Genotype | Replicon System | EC50 (nM) | Reference |

| Genotype 1a | H77 isolate | 0.031 | [6] |

| Genotype 1b | Con-1 isolate | 0.004 | [6] |

| Genotype 4a | 0.11 | [6] | |

| Genotype 4d | 1.1 | [6] | |

| Genotype 5a | 0.11 | [6] | |

| Genotype 6a | 1.1 | [6] |

Experimental Protocols

Protocol 1: Determination of Ledipasvir EC50 in a Luciferase-Based HCV Replicon Assay

This protocol outlines the steps to determine the potency of this compound in inhibiting HCV replication using a stable HCV replicon cell line that expresses a luciferase reporter gene.

Materials:

-

HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a Renilla luciferase reporter gene)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin) for selection

-

This compound (dissolved in DMSO)

-

96-well white opaque plates for luciferase assays

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) at 37°C in a 5% CO2 incubator.

-

For the assay, trypsinize the cells and resuspend them in G418-free medium.

-

Seed the cells into 96-well white opaque plates at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Allow cells to attach overnight.[8][9]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the ledipasvir stock solution in culture medium to achieve a range of final concentrations for testing.

-

The final DMSO concentration in all wells should be kept constant and at a non-toxic level (e.g., <0.5%).

-

Remove the medium from the seeded plates and add the medium containing the different concentrations of ledipasvir.

-

Include a "no-drug" control (vehicle only) and a "no-cell" control (medium only).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and the effect of the compound to manifest.[9]

-